2-Phenoxyethyl phenylacetate
Overview
Description
2-Phenoxyethyl phenylacetate is an organic compound with the molecular formula C16H16O3. It is an ester formed from phenylacetic acid and 2-phenoxyethanol. This compound is known for its applications in various fields, including perfumery and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenoxyethyl phenylacetate can be synthesized through the esterification of phenylacetic acid with 2-phenoxyethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is heated and stirred, and the ester is subsequently purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxyethyl phenylacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield phenylacetic acid and 2-phenoxyethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Phenylacetic acid and 2-phenoxyethanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
2-Phenoxyethyl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug formulations and as a fragrance fixative in pharmaceutical products.
Industry: Utilized in the production of perfumes and fragrances due to its pleasant odor and fixative properties.
Mechanism of Action
The mechanism of action of 2-phenoxyethyl phenylacetate involves its interaction with biological membranes and proteins. It is believed to exert its effects by disrupting microbial cell membranes, leading to cell lysis and death. The compound may also interact with specific enzymes and receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Phenylacetic acid: A precursor in the synthesis of 2-phenoxyethyl phenylacetate.
2-Phenoxyethanol: Another precursor used in the esterification process.
Ethyl phenylacetate: An ester with similar structural features but different applications.
Uniqueness: this compound is unique due to its dual functionality as both an ester and an aromatic compound. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications, particularly in the fragrance industry.
Properties
IUPAC Name |
2-phenoxyethyl 2-phenylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(13-14-7-3-1-4-8-14)19-12-11-18-15-9-5-2-6-10-15/h1-10H,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAWJQNDOGDBON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278231 | |
Record name | 2-phenoxyethyl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6290-43-3 | |
Record name | NSC6677 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenoxyethyl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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